molecular formula C19H19ClN4O4S2 B3979994 5,5'-[(3-chlorophenyl)methylene]bis(1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)

5,5'-[(3-chlorophenyl)methylene]bis(1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)

Cat. No. B3979994
M. Wt: 467.0 g/mol
InChI Key: HVCGJLNRSOOAPZ-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to a class of organic compounds known as cycloalkanes . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .


Chemical Reactions Analysis

The chemical reactions involving a specific compound depend on its functional groups and structure. Without specific information on your compound, it’s difficult to predict its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. For example, some pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be toxic, carcinogenic, or environmentally hazardous. Proper handling and disposal procedures should always be followed .

Future Directions

The future directions for research on a specific compound depend on its potential applications. For example, if a compound shows promising biological activity, future research may focus on optimizing its structure for better efficacy, lower toxicity, or improved pharmacokinetic properties .

properties

IUPAC Name

5-[(3-chlorophenyl)-(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)methyl]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c1-21-14(25)12(15(26)22(2)18(21)29)11(9-6-5-7-10(20)8-9)13-16(27)23(3)19(30)24(4)17(13)28/h5-8,11-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCGJLNRSOOAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=S)C)C(C2C(=O)N(C(=S)N(C2=O)C)C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-[(3-chlorophenyl)methylene]bis(1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,5'-[(3-chlorophenyl)methylene]bis(1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)
Reactant of Route 3
5,5'-[(3-chlorophenyl)methylene]bis(1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)
Reactant of Route 4
5,5'-[(3-chlorophenyl)methylene]bis(1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)
Reactant of Route 5
Reactant of Route 5
5,5'-[(3-chlorophenyl)methylene]bis(1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)
Reactant of Route 6
5,5'-[(3-chlorophenyl)methylene]bis(1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)

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